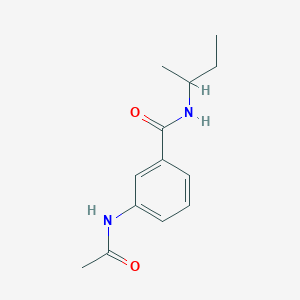![molecular formula C22H26N2O4 B269236 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269236.png)
4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide, also known as MPFA, is a compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide is complex and involves multiple pathways. In cancer research, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. This compound also induces apoptosis by activating caspase-3 and caspase-9. In Alzheimer's disease research, this compound has been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of the disease. This compound also enhances the activity of cholinesterase, which is involved in the degradation of acetylcholine. In diabetes research, this compound has been shown to activate AMPK, which is involved in glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-diabetic effects. In cancer research, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In Alzheimer's disease research, this compound has been shown to reduce oxidative stress and inflammation, improve cognitive function, and enhance the activity of cholinesterase. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis. This compound also has neuroprotective and anti-diabetic effects, which make it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are many future directions for research on 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide, including the development of more efficient synthesis methods, the identification of its molecular targets, and the optimization of its pharmacokinetic properties. In cancer research, future studies could focus on the combination of this compound with other anti-cancer drugs to enhance its efficacy. In Alzheimer's disease research, future studies could focus on the development of this compound derivatives with improved cholinesterase activity. In diabetes research, future studies could focus on the identification of the molecular targets of this compound and the development of this compound derivatives with improved bioavailability and efficacy.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in the field of scientific research. It has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects. This compound has potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Future research on this compound could lead to the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties, which could enhance its efficacy as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been achieved using various methods, including the reaction of 4-amino-N-(tetrahydro-2-furanylmethyl)benzamide with 4-methylphenylpropanoic acid. Other methods include the reaction of 4-amino-N-(tetrahydro-2-furanylmethyl)benzamide with 4-methylphenol and subsequent conversion to the corresponding acid chloride, which is then reacted with 2-amino-3-(4-methylphenoxy)propanoic acid. The yield of this compound using these methods ranges from 50-70%.
Applications De Recherche Scientifique
4-{[2-(4-methylphenoxy)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, this compound has been shown to reduce amyloid beta-induced neurotoxicity and improve cognitive function. In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity.
Propriétés
Formule moléculaire |
C22H26N2O4 |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
4-[2-(4-methylphenoxy)propanoylamino]-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C22H26N2O4/c1-15-5-11-19(12-6-15)28-16(2)21(25)24-18-9-7-17(8-10-18)22(26)23-14-20-4-3-13-27-20/h5-12,16,20H,3-4,13-14H2,1-2H3,(H,23,26)(H,24,25) |
Clé InChI |
QOEKQAHPPRPNSI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3 |
SMILES canonique |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(2-furoylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269158.png)
![N-{[3-(acetylamino)phenyl]carbamothioyl}-3-methylbenzamide](/img/structure/B269160.png)
![2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B269161.png)
![3-{[(4-chlorophenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B269163.png)

![3-{[(2-chlorophenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B269167.png)
![2-(4-methylphenoxy)-N-[4-(propionylamino)phenyl]propanamide](/img/structure/B269168.png)
![N-(3-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B269169.png)
![4-[(2-phenoxypropanoyl)amino]-N-propylbenzamide](/img/structure/B269170.png)
![2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B269171.png)
![N-(2-methoxyethyl)-4-{[2-(4-methylphenoxy)propanoyl]amino}benzamide](/img/structure/B269173.png)
![3-{[(2-chlorophenoxy)acetyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B269174.png)
![3-[(anilinocarbonyl)amino]-N-propylbenzamide](/img/structure/B269175.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B269176.png)